molecular formula C11H10O3 B1214711 2-Phenylglutaric anhydride CAS No. 2959-96-8

2-Phenylglutaric anhydride

Cat. No.: B1214711
CAS No.: 2959-96-8
M. Wt: 190.19 g/mol
InChI Key: NVPRNSAYSSEIGR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Phenylglutaric anhydride is primarily used in the preparation of peptides containing modified amino acids as GLP-1R and GIPR modulators . GLP-1R (Glucagon-like peptide-1 receptor) and GIPR (Gastric inhibitory polypeptide receptor) are important targets in the treatment of type 2 diabetes and obesity.

Biochemical Analysis

Biochemical Properties

2-Phenylglutaric anhydride plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. Additionally, this compound can interact with proteins and other biomolecules, forming stable complexes that can be used in various biochemical assays. These interactions are primarily driven by the compound’s ability to form covalent bonds with amino acid residues in proteins, leading to modifications that can alter the protein’s function and stability .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the compound can inhibit or activate specific kinases, which are enzymes that play a crucial role in signal transduction. This can result in altered cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound can inhibit proteases by binding to their active sites, preventing substrate access and thus blocking their catalytic activity. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins, leading to altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound can cause toxic effects, such as cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage level is required to elicit a measurable response in the animal model .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound can be hydrolyzed to form 2-phenylglutaric acid, which can then enter the tricarboxylic acid (TCA) cycle. This conversion is mediated by enzymes such as esterases and hydrolases, which play a crucial role in the compound’s metabolism. The presence of this compound can also affect metabolic flux and alter the levels of other metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or organelles, depending on its interactions with intracellular proteins. These interactions can influence the compound’s localization and its overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects. These targeting signals are often encoded in the protein sequences that interact with this compound, ensuring its precise localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylglutaric anhydride can be synthesized through the reaction of 2-phenylglutaric acid with acetic anhydride under reflux conditions. The reaction typically involves heating the mixture to a temperature of around 100°C for several hours until the anhydride is formed .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process generally includes the purification of the product through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylglutaric anhydride undergoes various chemical reactions, including:

    Hydrolysis: When exposed to water, it hydrolyzes to form 2-phenylglutaric acid.

    Aminolysis: Reacts with amines to form amides.

    Alcoholysis: Reacts with alcohols to form esters.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under mild heating.

    Aminolysis: Amines such as ammonia or primary amines under reflux conditions.

    Alcoholysis: Alcohols like methanol or ethanol under reflux conditions.

Major Products Formed:

    Hydrolysis: 2-Phenylglutaric acid.

    Aminolysis: Corresponding amides.

    Alcoholysis: Corresponding esters.

Scientific Research Applications

Comparison with Similar Compounds

  • Glutaric anhydride
  • Succinic anhydride
  • Maleic anhydride

Comparison: 2-Phenylglutaric anhydride is unique due to the presence of a phenyl group, which imparts distinct chemical properties and reactivity compared to other anhydrides. This phenyl group enhances its ability to participate in specific reactions, making it valuable in the synthesis of complex molecules .

Properties

IUPAC Name

3-phenyloxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPRNSAYSSEIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC(=O)C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871001
Record name 3-Phenyloxane-2,6-dione
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Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2959-96-8
Record name 2-Phenylglutaric anhydride
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Record name 2-Phenylglutaric anhydride
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Record name 2959-96-8
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Record name 3-Phenyloxane-2,6-dione
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Record name 2-phenylglutaric anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the effect of 2-phenylglutaric anhydride on maize?

A1: Research indicates that this compound exhibits significant phytotoxicity to maize. [] When applied as a seed dressing, it inhibited the germination of two maize hybrids, DeKalb XL72AA and DeKalb XL67. [] This suggests potential herbicidal activity, although the exact mechanism of action is not elaborated upon in the provided research.

Q2: Does the structure of this compound offer any clues about its activity?

A2: While not directly stated for this compound, the research highlights the importance of specific structural features for the protective activity of naphthalic anhydride analogues against herbicide damage in maize. [] The presence of a dicarboxylic anhydride group and at least one aromatic ring directly attached to the anhydride seem to be crucial for this protective effect. [] this compound possesses both of these structural elements, yet it demonstrates phytotoxicity instead of protection. This contrast suggests that subtle structural variations can lead to significant differences in biological activity. Further investigation is needed to understand the specific structural features contributing to this compound's phytotoxicity.

Q3: Are there any spectroscopic studies available for this compound?

A3: Yes, one of the research papers focuses on the analysis of the 220 MHz proton magnetic resonance spectrum of this compound. [] While the abstract doesn't detail the findings, this suggests that spectroscopic techniques have been employed to characterize this compound. This type of analysis can provide valuable information about the structure and conformation of the molecule.

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